molecular formula C20H21ClN4O2 B7085801 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(cyanomethyl)phenyl]oxamide

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(cyanomethyl)phenyl]oxamide

Cat. No.: B7085801
M. Wt: 384.9 g/mol
InChI Key: LIMHZCUTDXBLSM-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and a cyanomethylphenyl group linked through an oxamide bond

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(cyanomethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-25(2)18(16-8-3-4-9-17(16)21)13-23-19(26)20(27)24-15-7-5-6-14(12-15)10-11-22/h3-9,12,18H,10,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMHZCUTDXBLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)CC#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.

    Oxamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxamide.

    Final Coupling: The final step involves coupling the oxamide with 3-(cyanomethyl)aniline under suitable conditions, such as the presence of a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its effects on cellular pathways and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or receptors, altering their function. The pathways involved could include signal transduction, enzyme inhibition, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(methyl)phenyl]oxamide
  • N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(hydroxymethyl)phenyl]oxamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds and may enhance its utility in specific applications, such as in the development of new pharmaceuticals or advanced materials.

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